3-Benzamido-1-benzofuran-2-carboxamide
Overview
Description
3-Benzamido-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring fused with a benzamido and a carboxamide group, making it a unique and potentially valuable compound in various fields of scientific research.
Mechanism of Action
Target of Action
3-Benzamido-2-benzofurancarboxamide is a benzofuran derivative . Benzofuran derivatives have been found to interact with various targets, including the RDL GABA receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The compound acts as an antagonist at the RDL GABA receptor . It binds to a site near G319 in the third transmembrane segment of the receptor . This binding site is distinct from those of other antagonists such as fipronil and α-endosulfan . The compound’s interaction with the receptor inhibits the chloride ion flux into nerve cells, leading to nervous system hyperexcitation .
Biochemical Pathways
Given its antagonistic action on the rdl gaba receptor, it likely impacts theGABAergic neurotransmission pathway . This could lead to downstream effects such as altered neuronal excitability and neurotransmitter release.
Pharmacokinetics
Similar compounds like vilazodone, an antidepressant with a benzofuran core, are known to be administered orally and require food for adequate drug concentrations and efficacy . The dosage is typically titrated up to reduce the risk of adverse effects .
Result of Action
The primary result of 3-Benzamido-2-benzofurancarboxamide’s action is the inhibition of GABAergic neurotransmission , leading to nervous system hyperexcitation . This could potentially have therapeutic applications in conditions where GABAergic neurotransmission is dysregulated.
Action Environment
The action of 3-Benzamido-2-benzofurancarboxamide can be influenced by various environmental factors. For instance, the presence of food can impact the bioavailability of similar compounds . Additionally, genetic factors such as mutations in the target receptor can affect the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-1-benzofuran-2-carboxamide can be achieved through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The process involves the following steps:
8-Aminoquinoline Installation:
C–H Arylation: Palladium catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.
Transamidation: The directing group is cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Benzamido-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents to the benzofuran ring.
Common Reagents and Conditions
Palladium Catalysis: Used in C–H arylation reactions to introduce aryl and heteroaryl substituents.
Transamidation Reagents: Utilized in the transamidation procedure to achieve further diversification of the compound.
Major Products Formed
The major products formed from these reactions include various C3-substituted benzofuran-2-carboxamides, which can be further diversified to generate structurally complex derivatives .
Scientific Research Applications
3-Benzamido-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of novel benzofuran derivatives with potential biological activities.
Biology: Investigated for its anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.
Industry: Utilized in small molecule screening campaigns to identify new drug candidates.
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant.
Properties
IUPAC Name |
3-benzamido-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-15(19)14-13(11-8-4-5-9-12(11)21-14)18-16(20)10-6-2-1-3-7-10/h1-9H,(H2,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUMTSOFUMWLJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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